Absence of Public Comparative Bioactivity Data Limits Scientific Selection
No quantitative, comparator-based biological activity data for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide were identified in primary research papers, patents, or authoritative databases such as ChEMBL, BindingDB, or PubMed. This contrasts with other pyrazine-carboxamide analogs, such as certain mGluR4 positive allosteric modulators, where activity data (e.g., EC50 values) are publicly available [1]. The primary differentiator remains its unique structure and computed properties (MW: 312.32, XLogP3: 0.3, TPSA: 84.4 Ų) in the absence of biological data [2].
| Evidence Dimension | Availability of public bioactivity data for procurement decision-making |
|---|---|
| Target Compound Data | No public bioactivity data found (Ki, IC50, EC50, etc.) |
| Comparator Or Baseline | Other in-class pyrazine-carboxamide mGluR4 PAMs: EC50 data available (e.g., VU0364770, EC50 = 1.1 µM, BindingDB BDBM50353294, EC50 = 100 nM) [1] |
| Quantified Difference | Not calculable (data vs. no data) |
| Conditions | Cross-database search for bioactivity annotations |
Why This Matters
For scientific selection, the lack of public bioactivity data makes it impossible to directly compare potency or selectivity with related compounds, shifting the procurement rationale to its unique structure and calculated physicochemical properties as a potential starting point for new target screening.
- [1] BindingDB. Search results for 'pyrazine-2-carboxamide' and related mGluR4 PAMs. Accessed May 2026. View Source
- [2] Kuujia.com. Cas no 1210331-32-0 (N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylpyrazine-2-carboxamide). Product page. Accessed May 2026. View Source
